2-Fluoro-1-iodonaphthalene
Descripción general
Descripción
2-Fluoro-1-iodonaphthalene is an organic compound with the molecular formula C10H6FI and a molecular weight of 272.06 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom. This compound is commonly used in scientific research due to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
2-Fluoro-1-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Fluoro-1-iodonaphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes or stress responses . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain cytochrome P450 enzymes by forming a stable complex with the enzyme, thereby preventing the metabolism of other substrates. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound can be relatively stable under certain conditions, but it may degrade over time, leading to the formation of degradation products that could have different biological activities . Long-term exposure to this compound in cell cultures or animal models may result in cumulative effects on cellular function, including potential toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including liver damage, oxidative stress, and disruption of normal cellular functions. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways often involve oxidation, reduction, and conjugation reactions, which can alter the compound’s chemical structure and biological properties. The interaction with cofactors such as NADPH is also crucial for these metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes by passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it may bind to intracellular proteins or accumulate in certain organelles, affecting its localization and activity. The distribution within tissues can also vary, with higher concentrations potentially found in organs involved in detoxification, such as the liver.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may localize to specific compartments or organelles, such as the endoplasmic reticulum, where it can interact with enzymes involved in metabolism . Targeting signals or post-translational modifications may direct the compound to these specific locations, influencing its biological effects. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.
Métodos De Preparación
The synthesis of 2-Fluoro-1-iodonaphthalene can be achieved through several methods:
Direct Fluorination and Iodination: One method involves the direct fluorination of 2-iodonaphthalene using a fluorinating agent such as SelectFluor. The reaction typically occurs in an aprotic solvent under controlled conditions to ensure the selective introduction of the fluorine atom.
Diazonium Salt Method: Another method involves the formation of a diazonium salt from 2-naphthylamine, followed by a Sandmeyer reaction to introduce the iodine atom.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to minimize by-products and enhance efficiency.
Análisis De Reacciones Químicas
2-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Grignard Reactions: It can react with Grignard reagents to form carbon-carbon bonds, leading to the formation of various substituted naphthalenes.
Common reagents used in these reactions include magnesium, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-iodonaphthalene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms influence the compound’s reactivity and interaction with other molecules. The fluorine atom, being highly electronegative, can stabilize negative charges, while the iodine atom can act as a good leaving group in substitution reactions .
Comparación Con Compuestos Similares
2-Fluoro-1-iodonaphthalene can be compared with other halogenated naphthalenes, such as:
1-Fluoro-2-iodonaphthalene: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
2-Fluoro-1-bromonaphthalene: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
2-Fluoro-1-chloronaphthalene: Contains a chlorine atom, which is less reactive than iodine, leading to different chemical behavior.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions.
Propiedades
IUPAC Name |
2-fluoro-1-iodonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVJMCTZHYRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308355 | |
Record name | Naphthalene, 2-fluoro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70109-77-2 | |
Record name | Naphthalene, 2-fluoro-1-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70109-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 2-fluoro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.